

KSCM-5: A Technical Guide to its Biological Targets and Associated Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KSCM-5 is a synthetic small molecule that has been identified as a high-affinity ligand for sigma receptors. This document provides a comprehensive technical overview of the known biological targets of **KSCM-5**, the associated signaling pathways, and detailed experimental protocols for studying its interactions. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Biological Targets of KSCM-5

The primary biological targets of **KSCM-5** are the sigma-1 (σ 1) and sigma-2 (σ 2) receptors. **KSCM-5** exhibits high affinity for the sigma-1 receptor.[1][2]

Quantitative Binding Data

The binding affinity of **KSCM-5** for the sigma-1 receptor has been quantified, with a reported Ki value of approximately 34 nM.[1][2] This indicates a strong interaction between **KSCM-5** and the σ 1 receptor. While it is known to bind to sigma-2 receptors as well, specific quantitative data for this interaction is not as readily available in the public domain.

Table 1: Binding Affinity of **KSCM-5**



Target Receptor	Binding Affinity (Ki)
Sigma-1 (σ1)	~34 nM[1][2]
Sigma-2 (σ2)	Data not available

Signaling Pathways

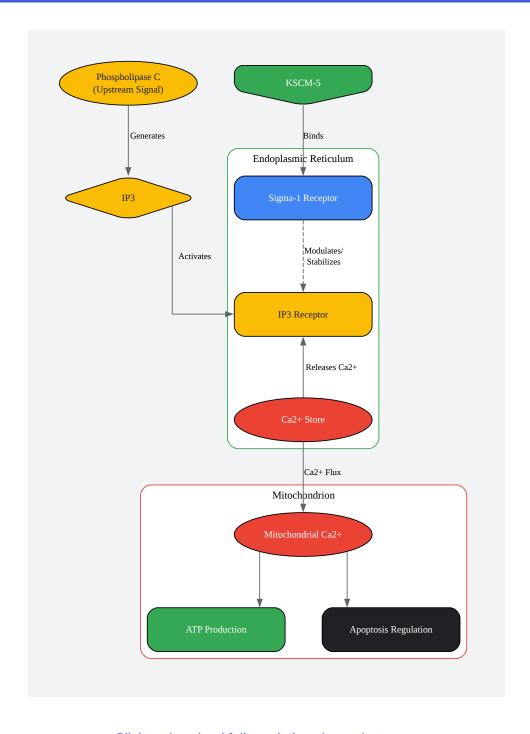
The functional consequence of **KSCM-5** binding to sigma receptors (i.e., whether it acts as an agonist or antagonist) is not definitively established in the available literature. However, a comprehensive understanding of the signaling pathways modulated by the sigma-1 and sigma-2 receptors provides a framework for predicting the potential downstream effects of **KSCM-5**.

Sigma-1 (σ 1) Receptor Signaling

The $\sigma1$ receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface, known as the mitochondria-associated membrane (MAM).[3][4] Its activation or inhibition can modulate a wide array of cellular processes.

A key function of the $\sigma 1$ receptor is the modulation of intracellular Ca2+ homeostasis.[4][5] It interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), an ion channel responsible for releasing Ca2+ from the ER.[3][4] By modulating IP3R function, the $\sigma 1$ receptor can influence Ca2+ flux from the ER into the mitochondria, which is critical for cellular bioenergetics and apoptosis.[3][4]





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Caption: KSCM-5 binds to the Sigma-1 receptor, which modulates IP3R-mediated calcium release from the ER, impacting mitochondrial function.

The $\sigma 1$ receptor plays a crucial role in mitigating ER stress.[3] It can dissociate from the binding immunoglobulin protein (BiP), an ER chaperone, upon ligand binding, which is thought to be a key step in its activation.[3] Activated $\sigma 1$ receptors can then help to refold misfolded

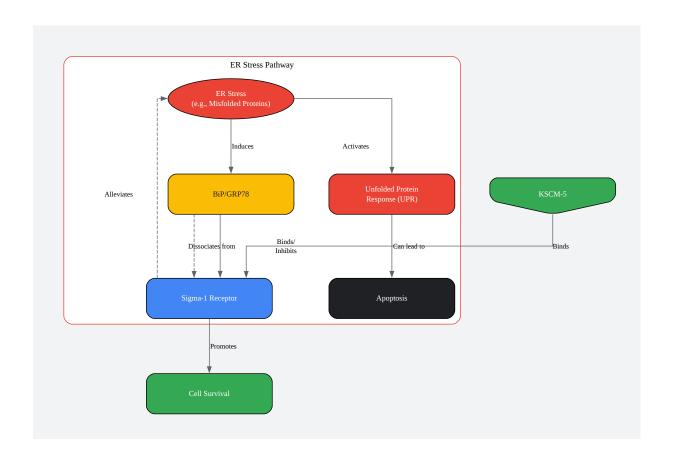




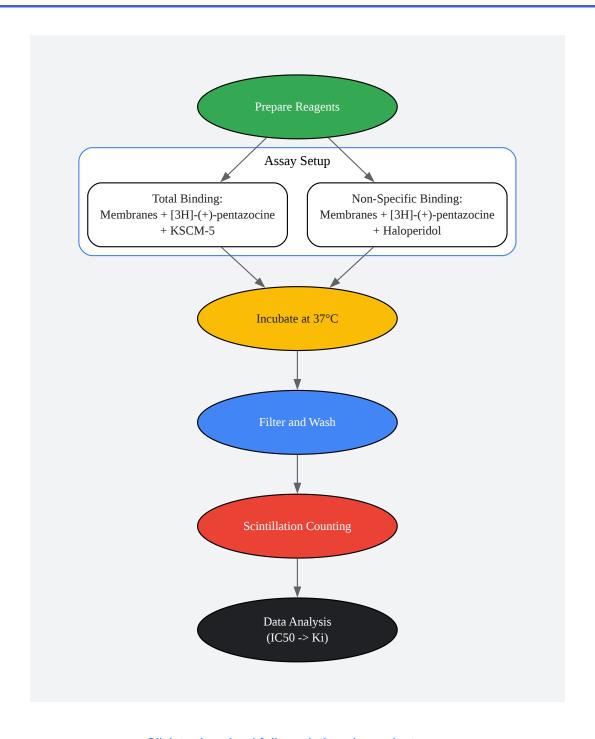


proteins and reduce the unfolded protein response (UPR), thereby promoting cell survival under stressful conditions.









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